3-(3-chloro-4-fluorophenyl)-1-[3-(pyridin-4-yloxy)azetidin-1-yl]propan-1-one
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Overview
Description
3-(3-chloro-4-fluorophenyl)-1-[3-(pyridin-4-yloxy)azetidin-1-yl]propan-1-one is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of aromatic and heterocyclic moieties, which contribute to its diverse reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-chloro-4-fluorophenyl)-1-[3-(pyridin-4-yloxy)azetidin-1-yl]propan-1-one typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Azetidine Ring: Starting with a suitable azetidine precursor, the azetidine ring is formed through cyclization reactions.
Substitution Reactions:
Coupling Reactions: The final step involves coupling the azetidine derivative with 3-chloro-4-fluorophenylpropan-1-one under specific conditions, often using catalysts and solvents to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring or the aromatic moieties, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group or other reducible sites within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions are feasible, especially on the aromatic rings and the azetidine nitrogen.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halides, alkoxides, and amines are employed under conditions that may include solvents like dichloromethane (DCM) or dimethylformamide (DMF).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology: In biological research, the compound may be investigated for its interactions with biological macromolecules, such as proteins and nucleic acids. Its potential as a ligand in binding studies or as a probe in biochemical assays is of particular interest.
Medicine: The compound’s structural features suggest potential pharmacological applications. It may be explored as a candidate for drug development, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: In industrial applications, the compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 3-(3-chloro-4-fluorophenyl)-1-[3-(pyridin-4-yloxy)azetidin-1-yl]propan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor, activator, or modulator. The pathways involved often depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
- 3-(3-chloro-4-fluorophenyl)-1-[3-(pyridin-4-yloxy)azetidin-1-yl]butan-1-one
- 3-(3-chloro-4-fluorophenyl)-1-[3-(pyridin-4-yloxy)azetidin-1-yl]pentan-1-one
Comparison: Compared to these similar compounds, 3-(3-chloro-4-fluorophenyl)-1-[3-(pyridin-4-yloxy)azetidin-1-yl]propan-1-one is unique due to its specific chain length and the positioning of functional groups
Properties
IUPAC Name |
3-(3-chloro-4-fluorophenyl)-1-(3-pyridin-4-yloxyazetidin-1-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN2O2/c18-15-9-12(1-3-16(15)19)2-4-17(22)21-10-14(11-21)23-13-5-7-20-8-6-13/h1,3,5-9,14H,2,4,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYYMGXPPRGYRLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCC2=CC(=C(C=C2)F)Cl)OC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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